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Resistance in FGFR2-Altered Cancers
For Immediate Release

This technical guide provides an in-depth overview of TYRA-200, an investigational, orally

bioavailable, and covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2,

and 3.[1][2][3] Developed by Tyra Biosciences, TYRA-200 is engineered to address the

significant clinical challenge of acquired resistance to current FGFR inhibitors in patients with

FGFR2-driven cancers, including intrahepatic cholangiocarcinoma (iCCA).[4][5] This document

is intended for researchers, scientists, and drug development professionals, offering a

consolidated resource on the preclinical data, mechanism of action, and clinical development of

TYRA-200.

Introduction: The Challenge of Acquired Resistance
in FGFR2-Driven Cancers
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial

role in cell proliferation, differentiation, and survival.[4] Genetic alterations in FGFR2, such as

gene fusions, rearrangements, amplifications, and activating mutations, are oncogenic drivers

in a variety of solid tumors, most notably iCCA, where FGFR2 fusions are found in 10-15% of

cases.[4]
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The development of pan-FGFR inhibitors, such as pemigatinib, infigratinib, and futibatinib, has

provided significant clinical benefit for patients with these cancers. However, the long-term

efficacy of these therapies is often limited by the emergence of on-target acquired resistance

mutations within the FGFR2 kinase domain.[4][5] These mutations, frequently polyclonal, can

occur at key locations like the gatekeeper residue (e.g., V565F/L) and the molecular brake

(e.g., N550K/H/D/T, E566A), leading to restored kinase activity and tumor progression.[4][5]

TYRA-200 was designed using a structure-based approach to overcome these limitations by

maintaining potent inhibition against both wild-type and a broad spectrum of clinically identified

resistant FGFR2 mutants.[4][5]

Mechanism of Action
TYRA-200 is a potent, selective, oral inhibitor of FGFR1, 2, and 3.[2] Its mechanism of action is

distinguished by its covalent binding nature and its ability to adapt to the conformational

changes in the ATP-binding pocket of FGFR2 caused by resistance mutations.[5][6] This allows

TYRA-200 to effectively inhibit the signaling of both the original oncogenic FGFR2 alteration

and the newly emerged resistance variants.

FGFR Signaling Pathway and TYRA-200 Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the point of

inhibition by TYRA-200.
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FGFR2 signaling pathway and inhibition by TYRA-200.

Preclinical Data
TYRA-200 has demonstrated potent and broad activity against wild-type FGFR2 and clinically

relevant resistance mutations in both enzymatic and cellular assays.

In Vitro Enzymatic Potency
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TYRA-200 maintains low nanomolar to sub-nanomolar potency against wild-type FGFR2 and

various molecular brake and gatekeeper mutants.

Target IC50 (nM)

Wild-Type FGFR2 0.05 - 0.47

Molecular Brake Mutants

FGFR2 N550D 0.19

FGFR2 N550H 0.07

FGFR2 N550K 0.53

FGFR2 N550T 0.05

FGFR2 E566A 0.14

Gatekeeper Mutants

FGFR2 V565F 0.15

FGFR2 V565L 0.20

Data compiled from multiple preclinical presentations. Specific values may vary based on

assay conditions.[5]

Cellular Potency
TYRA-200 demonstrates potent inhibition of FGFR2-driven signaling and cell viability in various

cancer cell lines, including those with endogenous FGFR2 alterations and acquired resistance

mutations.
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Cell Line FGFR2 Alteration IC50 (nM)

Ba/F3 Wild-Type FGFR2 3.0

Ba/F3 FGFR2 N540K 27

Ba/F3 FGFR2 V565F 15 - 27

Ba/F3 FGFR2 V565L 27

Ba/F3 FGFR2 K660N/E 3.0 - 27

SNU-16 FGFR2 Amplification 9.7

AN3CA FGFR2 Amplification, N550K 11

Data compiled from multiple preclinical presentations.[5]

Kinase Selectivity
TYRA-200 exhibits selectivity for FGFR1/2/3 over FGFR4, which may be advantageous in

mitigating certain off-target toxicities associated with pan-FGFR inhibition.

Kinase Enzymatic IC50 (nM) Fold Selectivity vs. FGFR2

FGFR2 0.47 1.0x

FGFR3 0.66 1.4x

FGFR1 1.8 3.8x

FGFR4 30.5 65x

GSK3α 35.6 76x

Data from KINOMEscan profiling.[7]

In Vivo Efficacy
In preclinical xenograft and allograft models, oral administration of TYRA-200 resulted in

significant, dose-dependent tumor growth inhibition and regression.[4][8]
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AN3CA Xenograft Model (FGFR2 N550K): TYRA-200 administered at 10 mg/kg and 15

mg/kg BID led to substantial tumor regression.[7]

Ba/F3 Allograft Model (FGFR2 V565F): In a model of gatekeeper resistance, TYRA-200
treatment at 10 and 15 mg/kg BID caused tumor shrinkage, whereas the pan-FGFR inhibitor

futibatinib only delayed tumor growth.[5] Specifically, TYRA-200 achieved 64% tumor

regression in this model.[8]

Experimental Protocols
Detailed, step-by-step protocols are proprietary to Tyra Biosciences. However, based on the

published data, the following section outlines the general methodologies used in the preclinical

evaluation of TYRA-200.

General Experimental Workflow
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Preclinical evaluation workflow for TYRA-200.

Enzymatic Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200
against purified wild-type and mutant FGFR kinases.

Methodology: Enzymatic IC50 measurements were generated at a contract research

organization (e.g., Reaction Biology Corp). These assays typically involve incubating the
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recombinant kinase, a substrate (e.g., a peptide), and ATP with varying concentrations of the

inhibitor. Kinase activity is then measured, often by quantifying the amount of phosphorylated

substrate, using methods like radiometric assays or fluorescence-based detection. All

experiments were conducted under identical conditions and tested in duplicate.

Cell-Based Assays
Objective: To assess the potency of TYRA-200 in a cellular context, measuring its effect on

cell viability and downstream signaling.

Cell Lines: Ba/F3 murine pro-B cells engineered to express various human FGFR2 fusions

and mutations; SNU-16 (gastric cancer, FGFR2 amplified); AN3CA (endometrial cancer,

FGFR2 amplified, N550K).[5]

Cell Viability Assay:

Protocol: Cells are seeded in multi-well plates and allowed to adhere. They are then

treated with a range of TYRA-200 concentrations for a duration of 72-120 hours,

depending on the cell line. Cell viability is assessed using a luminescent-based assay

such as CellTiter-Glo® 2.0 (Promega), which measures ATP levels as an indicator of

metabolically active cells. IC50 values are calculated from the resulting dose-response

curves.

Signaling Pathway Analysis (Western Blotting):

Protocol: Cells are treated with the inhibitor (e.g., 50 nM TYRA-200 for 2 hours). Following

treatment, cell lysates are prepared, and proteins are separated by size. Protein detection

is performed via capillary electrophoresis using an automated system like Simple Western

Jess. Antibodies are used to probe for phosphorylated and total levels of key signaling

proteins downstream of FGFR2, such as FRS2, ERK, and AKT, to confirm target

engagement and pathway inhibition.

In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered TYRA-
200 in animal models.
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Animal Models: Immunocompromised mice are inoculated with cancer cells to establish

tumors. Examples include subcutaneous implantation of Ba/F3 cells harboring FGFR2

V565F or AN3CA cells.

Drug Administration: Once tumors reach a specified volume, mice are randomized into

groups and dosed orally (p.o.) with vehicle control, TYRA-200 (e.g., 10 or 15 mg/kg, twice

daily [BID]), or a comparator compound like futibatinib.[5]

Efficacy Assessment: Tumor volume is measured regularly (e.g., using calipers) throughout

the study period (e.g., 10 days).[5] Body weight and general animal health are also

monitored to assess toxicity. Efficacy is reported as tumor growth inhibition (TGI) or tumor

regression.

Clinical Development: The SURF201 Study
TYRA-200 is currently being evaluated in a Phase 1, multi-center, open-label clinical trial

designated SURF201 (NCT06160752).[9]

Title: A study of TYRA-200 in advanced Intrahepatic Cholangiocarcinoma and other solid

tumors with activating FGFR2 gene alterations.[9][10]

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-

tumor activity of TYRA-200, and to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).[11][12]

Study Design:

Part A (Dose Escalation): Enrolling patients with any advanced solid tumor with

FGFR/FGF pathway alterations who have exhausted standard therapies.[11][12]

Part B (Dose Expansion): Focused on patients with unresectable locally

advanced/metastatic iCCA who have previously been treated with an FGFR inhibitor and

have developed acquired FGFR2 kinase domain resistance mutations.[9][11][12]

Conclusion
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TYRA-200 is a next-generation, covalent FGFR1/2/3 inhibitor designed with a clear

translational rationale: to overcome acquired resistance to existing FGFR-targeted therapies.[4]

Preclinical data demonstrate its potent and broad activity against clinically relevant FGFR2

gatekeeper and molecular brake mutations, which are common mechanisms of treatment

failure.[5] The ongoing SURF201 clinical trial will be critical in defining the safety and efficacy

profile of TYRA-200 and its potential to become a new standard of care for patients with

FGFR2-driven cancers who have developed resistance to prior treatments.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15544667#tyra-200-for-fgfr2-driven-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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